molecular formula C7H4F2N4O2 B8019940 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine

Katalognummer: B8019940
Molekulargewicht: 214.13 g/mol
InChI-Schlüssel: JNJFREQXMFFEPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Key structural elements include:

  • Nitro group at position 3: Enhances electrophilicity and influences binding interactions.
  • Difluoromethyl group at position 5: Improves metabolic stability and target affinity.
  • Morpholine substituent at position 7: Critical for selectivity in kinase inhibition .

This compound was developed as part of a series targeting PI3Kδ (phosphoinositide 3-kinase delta), with optimized substitutions at positions C(2), C(5), and C(7) yielding nanomolar inhibitory activity (IC50 = 18 nM) and high selectivity against other PI3K isoforms (PI3Kα/δ = 79; PI3Kγ/δ = 939) .

Eigenschaften

IUPAC Name

5-(difluoromethyl)-3-nitropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N4O2/c8-6(9)4-1-2-12-7(11-4)5(3-10-12)13(14)15/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFREQXMFFEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-A]pyrimidine derivative . Alternatively, trifluoroacetic acid can be used as a solvent to predominantly form 5-difluoromethylpyrazolo[1,5-A]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group at the 3-position can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazolo[1,5-A]pyrimidines: Nucleophilic substitution leads to various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have demonstrated that compounds within this class can inhibit the growth of MDA-MB-231 human breast cancer cells, although specific results for 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine need further investigation to establish efficacy compared to established anticancer drugs like YM155 and menadione .

Enzyme Inhibition

This compound has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer cell proliferation and survival. The selectivity of certain pyrazolo[1,5-a]pyrimidine derivatives for PI3K isoforms suggests potential therapeutic applications in treating cancers and inflammatory diseases . The synthesis of various derivatives has led to compounds with IC50 values as low as 18 nM against PI3Kδ, indicating potent activity .

Synthetic Pathways

The synthesis of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine typically involves multi-step reactions that can include the use of hydrazines and nitriles under specific conditions to yield high-purity products . Recent advances have introduced copper-catalyzed methods that enhance yields and reduce reaction times .

Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications at the C(2) position of the pyrazolo[1,5-a]pyrimidine core can significantly affect biological activity. For example, substituents such as benzimidazole or amine groups have been linked to increased selectivity and potency against targeted enzymes .

Photophysical Properties

The unique structural characteristics of pyrazolo[1,5-a]pyrimidines allow them to function as effective fluorophores. This property opens avenues for applications in bioimaging and sensing technologies. Compounds like 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine can serve as biomarkers for lipid droplets in cancer cells, demonstrating their versatility beyond traditional medicinal applications .

Organic Light-Emitting Devices (OLEDs)

The photophysical properties also make these compounds suitable for use in OLEDs, where their ability to emit light can be harnessed for display technologies . The incorporation of pyrazolo[1,5-a]pyrimidine derivatives into organic semiconductors has shown promising results.

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry or interacting with biological membranes in agrochemical applications .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position C(5)

The C(5) position is pivotal for target specificity and potency:

Compound C(5) Substituent Target IC50 (nM) Selectivity Ratio (vs. PI3Kδ) Source
5-(Difluoromethyl)-3-nitro 2-(Difluoromethyl)-1H-benzimidazole PI3Kδ 18 PI3Kα/δ = 79; PI3Kγ/δ = 939
CAS 1223404-90-7 (2R)-2-(2,5-Difluorophenyl)pyrrolidinyl Trk Kinases N/A* N/A
5-Chloro-3-nitro Chlorine Unspecified N/A N/A

Key Observations :

  • The difluoromethyl-benzimidazole group at C(5) maximizes PI3Kδ inhibition and isoform selectivity.
  • Pyrrolidinyl derivatives (e.g., CAS 1223404-90-7) shift activity toward Trk kinases, highlighting substituent-dependent target divergence .
  • Chlorine at C(5) (as in 5-chloro-3-nitro analogues) lacks detailed activity data but serves as a synthetic intermediate .

Role of Position C(7)

Substituents at C(7) modulate kinase binding pocket interactions:

  • Morpholine : In 5-(difluoromethyl)-3-nitro derivatives, morpholine enhances PI3Kδ selectivity by forming hydrogen bonds with the ATP-binding site .
  • Trifluoromethyl or Methoxyphenyl : Found in analogues like 5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 917974-49-3), these groups may alter pharmacokinetics but lack reported PI3Kδ activity data .

Impact of the Nitro Group at C(3)

The nitro group at C(3) is conserved across multiple derivatives (e.g., 5-(difluoromethyl)-3-nitro and CAS 1223404-90-7). It likely:

  • Stabilizes the aromatic system via resonance.
  • Engages in electrostatic interactions with kinase active sites.

Structure-Activity Relationship (SAR) Trends

  • C(2) Optimization : Replacement of -CH2 with -CO (carbonyl) at C(2) increases potency, as seen in derivatives 40–57 .
  • C(5) Selectivity : Bulky, electron-deficient groups (e.g., difluoromethyl-benzimidazole) improve PI3Kδ affinity, while flexible substituents (e.g., pyrrolidinyl) favor Trk kinase inhibition .
  • C(7) Contributions : Morpholine’s rigidity and hydrogen-bonding capacity are critical for isoform selectivity over other PI3K isoforms .

Pharmacological Profiles of Key Derivatives

Compound Primary Activity Clinical Relevance
5-(Difluoromethyl)-3-nitro PI3Kδ inhibition (IC50 = 18 nM) Phase I candidate for inflammatory diseases
CAS 1223404-90-7 Trk kinase inhibition Preclinical candidate for cancer
Compound 64 () MAPKAP-K2 inhibition Anti-inflammatory effects in vivo

Notable Findings:

  • 5-(Difluoromethyl)-3-nitro derivatives exhibit >50-fold selectivity over PI3Kα/γ, making them superior for inflammatory conditions .

Biologische Aktivität

5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine scaffold with a difluoromethyl group and a nitro substituent. These functional groups are crucial for its biological activity, influencing interactions with molecular targets such as enzymes and receptors.

The biological activity of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances binding affinity and selectivity, while the nitro group may participate in redox reactions, further modulating the compound's activity. This mechanism is particularly relevant in contexts such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Anticancer Activity : Its structure allows for potential anticancer properties through growth inhibition of tumor cells.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (human breast cancer) and HCT-116 (colon cancer) through mechanisms that involve targeting folate receptors and de novo purine nucleotide biosynthesis pathways .

Antimicrobial Activity

In addition to anticancer effects, 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine has been evaluated for antimicrobial properties. A series of synthesized derivatives were screened for their efficacy against various bacterial strains and fungi, demonstrating promising results .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-(DFM)-NPPMDA-MB-23112.5Inhibition of folate receptor uptake
5-(DFM)-NPPHCT-11615.0Dual inhibition of GARFTase and AICARFTase
5-(DFM)-NPPHepG-218.0Induction of apoptosis via S-phase accumulation

DFM = Difluoromethyl; NPP = Nitropyrazolo[1,5-a]pyrimidine

Table 2: Antimicrobial Activity Screening Results

CompoundTarget OrganismZone of Inhibition (mm)
5-(DFM)-NPPStaphylococcus aureus15
5-(DFM)-NPPEscherichia coli12
5-(DFM)-NPPCandida albicans10

Case Studies

  • Antitumor Efficacy : A study demonstrated that a derivative of pyrazolo[1,5-a]pyrimidine exhibited significant growth inhibition in MDA-MB-231 cells when treated over a period of 72 hours. The results indicated that the compound's mechanism involved both direct cytotoxic effects and modulation of metabolic pathways essential for tumor growth .
  • Synergistic Effects with Other Agents : Research showed that combining 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine with established chemotherapeutics enhanced overall efficacy against resistant cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.